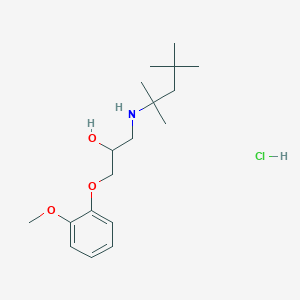![molecular formula C15H9FN4S B2909303 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-96-4](/img/structure/B2909303.png)
3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a phenyl group, and a triazolothiadiazole core
作用機序
Target of Action
The primary target of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This interaction results in the disruption of the biosynthesis of the chorismate end product, which is crucial for the survival and proliferation of certain microorganisms .
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in microorganisms . The downstream effects of this inhibition include the disruption of protein synthesis and the growth of the microorganisms .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of fluorine, which can enhance the lipophilicity and thus the absorption of the compound .
Result of Action
The result of the compound’s action is the inhibition of the growth of microorganisms, such as Mycobacterium tuberculosis . This is due to the disruption of the shikimate pathway and the subsequent effects on protein synthesis .
生化学分析
Biochemical Properties
It is known that 1,2,4-triazoles, the family to which this compound belongs, have been incorporated into a variety of biologically active compounds possessing antimicrobial, antibacterial, antiproliferative, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antifungal, antitumor, antileishmanial, and antitrypanosomal activities .
Cellular Effects
Based on the known properties of similar 1,2,4-triazole compounds, it can be hypothesized that this compound may have significant effects on various types of cells and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity, but generally include the use of solvents like dichloromethane or toluene, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high efficiency and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders. Its mechanism of action involves the modulation of specific molecular pathways, leading to potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, polymers, and other high-performance materials.
類似化合物との比較
3-(2-Fluorophenyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-(2-Fluorophenyl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4S/c16-12-9-5-4-8-11(12)13-17-18-15-20(13)19-14(21-15)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTSQNHMWMOXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2909225.png)
![(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2909226.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B2909227.png)
![(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2909229.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2909233.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)


![3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909239.png)

![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)
